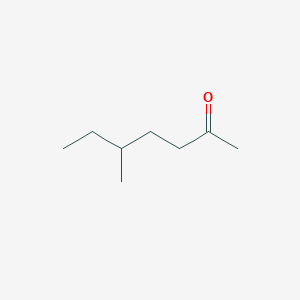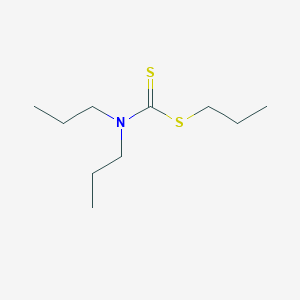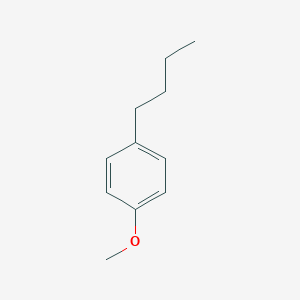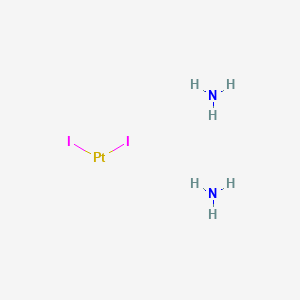
5-Methyl-2-heptanone
Übersicht
Beschreibung
5-Methyl-2-heptanone is a ketone compound that is a structural isomer of 5-methyl-3-heptanone. While the provided papers do not directly discuss 5-methyl-2-heptanone, they provide insights into the chemistry of related heptanone compounds and their derivatives, which can be useful in understanding the properties and reactivity of 5-methyl-2-heptanone.
Synthesis Analysis
The synthesis of related compounds, such as 5-substituted 2-methylcycloheptanones, has been achieved through the treatment of 4-substituted cyclohexanone with diazoethane, yielding various isomers with high selectivity . Additionally, the synthesis of 5-hydroxy-4-methyl-3-heptanone using plants and oyster mushrooms demonstrates the potential for biocatalytic approaches in synthesizing heptanone derivatives . These methods could potentially be adapted for the synthesis of 5-methyl-2-heptanone.
Molecular Structure Analysis
The molecular structure of 5-methyl-2-heptanone would consist of a seven-carbon chain with a ketone functional group at the second carbon and a methyl group at the fifth carbon. The stereochemistry of related compounds has been determined through stereorational syntheses, as seen in the preparation of trans-2,5-dimethylcycloheptanone . Understanding the stereochemistry is crucial for predicting the reactivity and physical properties of the molecule.
Chemical Reactions Analysis
The reactivity of heptanone derivatives can be inferred from studies on similar compounds. For instance, 5-methyl-3-heptanone can be converted to C8 alkenes and alkane over bifunctional catalysts through hydrodeoxygenation, followed by dehydration and hydrogenation . This suggests that 5-methyl-2-heptanone could undergo similar transformations under appropriate catalytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methyl-2-heptanone can be deduced from its molecular structure and from studies on similar molecules. For example, the metabolism of methyl n-amyl ketone (2-heptanone) in rats indicates that such ketones can be metabolized to various products, including CO2 and acetate, and can bind to DNA . The volatility and stability of related bicyclo[2.2.1]heptane derivatives have been addressed by forming stable complexes, such as [RhCl(diene)]2, which could be relevant for handling and storage of 5-methyl-2-heptanone .
Wissenschaftliche Forschungsanwendungen
-
Chemistry
-
Biofuels and Pharmaceuticals
-
Biosynthesis
-
Odorant in Clothing
-
Food Additive
-
Pheromone in Rodents and Bees
- Application : The mechanism of action of 5-Methyl-2-heptanone as a pheromone at odorant receptors in rodents has been investigated . It is also excreted by honey bees when they bite small pests within the colony such as wax moth larvae and Varroa mites .
- Results or Outcomes : In rodents, the release of this pheromone can influence behavior. In bees, the excretion of this compound can act as an anaesthetic on pests, enabling the bees to stun the pest and eject it from the hive .
-
Paints, Coatings, and Adhesives
-
Pathogenesis in Bacteria
-
Alternative Local Anaesthetic
- Application : 5-Methyl-2-heptanone has been shown to act as an anaesthetic on pests, enabling the honey bee to stun the pest and eject it from the hive. This work could lead to the use of 5-Methyl-2-heptanone as an alternative local anaesthetic to lidocaine, which although well established for clinical use, has the disadvantage of provoking allergic reactions in some people .
- Results or Outcomes : The use of 5-Methyl-2-heptanone as a local anaesthetic could potentially provide effective pain relief without the risk of allergic reactions associated with lidocaine .
Safety And Hazards
Zukünftige Richtungen
Microbial volatile compounds (MVCs) like 5-Methyl-2-heptanone are promising candidates for use in agriculture owing to their ability to constrain phytopathogens, induce resistance, and promote plant growth . The use of MVCs to control plant diseases in vegetables and fruits has become an attractive alternative to synthetic chemicals .
Eigenschaften
IUPAC Name |
5-methylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-7(2)5-6-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAUGNQLUXTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939531 | |
| Record name | 5-Methylheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-heptanone | |
CAS RN |
18217-12-4 | |
| Record name | 5-Methyl-2-heptanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylheptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylheptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)


![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)


